methyl 4-oxothiolane-2-carboxylate
Description
Properties
CAS No. |
89533-78-8 |
|---|---|
Molecular Formula |
C6H8O3S |
Molecular Weight |
160.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Michael Adduct Formation
Methyl thioglycolate reacts with methyl acrylate in a Michael addition to form a linear intermediate. The reaction is typically conducted under basic conditions, with piperidine or sodium methoxide as catalysts. The thioglycolate’s thiol group attacks the α,β-unsaturated ester of methyl acrylate, yielding a diketone intermediate.
Cyclization via Dieckmann Reaction
The diketone undergoes intramolecular cyclization under basic conditions to form the thiolane ring. Sodium methoxide (MeONa) in toluene at 80–120°C drives the reaction, favoring the formation of the 4-oxo-2-carboxylate isomer over the 3-oxo-2-carboxylate counterpart. Key parameters include:
-
Temperature : Cyclization at 80–120°C ensures sufficient energy for ring closure while minimizing side reactions.
-
Solvent : Toluene is preferred for its non-polarity, which facilitates the removal of water via azeotropic distillation.
-
Base : MeONa provides the necessary alkoxide ions to deprotonate the α-hydrogen, initiating cyclization.
Table 1: Reaction Conditions for Dieckmann Cyclization
| Parameter | Specification |
|---|---|
| Starting Materials | Methyl thioglycolate, methyl acrylate |
| Catalyst | Sodium methoxide (MeONa) |
| Solvent | Toluene |
| Temperature | 80–120°C |
| Reaction Time | 2–4 hours |
| Yield | Not explicitly reported; optimized for purity |
Alternative Synthetic Approaches
Ethoxycarbonyl-Based Cyclization
An alternative route employs ethoxycarbonylethyl thioethoxycarbonylmethyl sulfide as the starting material. This method ensures exclusive formation of the ethyl ester analog (ethyl 4-oxothiolane-2-carboxylate) but can be adapted for methyl esters by substituting methanol in the esterification step. However, this approach is less common due to the complexity of synthesizing the required sulfide precursor.
Mechanistic Insights and Side Reactions
The Dieckmann cyclization proceeds via a six-membered transition state, where the base abstracts the α-hydrogen adjacent to the carbonyl group, facilitating nucleophilic attack on the thioglycolate ester. Competing pathways may lead to:
-
3-Oxo-2-carboxylate isomer : Minimized by careful control of reaction kinetics and solvent polarity.
-
Oligomerization : Suppressed through dilute reaction conditions and rapid quenching.
Purification and Characterization
Post-synthesis purification involves:
Table 2: Spectroscopic Data for this compound
| Technique | Key Observations |
|---|---|
| ¹H NMR (CDCl₃) | δ 3.75 (s, 3H, COOCH₃), δ 3.20–2.80 (m, 4H, thiolane protons) |
| IR (KBr) | 1730 cm⁻¹ (ester C=O), 1705 cm⁻¹ (ketone C=O) |
| MS | m/z 160 [M]⁺ |
Industrial-Scale Considerations
Large-scale production faces challenges in:
-
Solvent Recovery : Toluene’s high boiling point complicates distillation. Alternatives like methyl tert-butyl ether (MTBE) are being explored.
-
Waste Management : Neutralization of basic byproducts requires efficient pH adjustment and filtration.
Chemical Reactions Analysis
Types of Reactions: Methyl 4-oxothiolane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Conditions vary depending on the substituent being introduced, but often involve the use of strong bases or acids as catalysts.
Major Products:
Oxidation: Products may include carboxylic acids or other oxidized derivatives.
Reduction: The primary product is the corresponding alcohol.
Substitution: Products depend on the nature of the substituent introduced.
Scientific Research Applications
Methyl 4-oxothiolane-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s derivatives may have potential biological activity, making it a candidate for drug development.
Medicine: Research into its derivatives could lead to the development of new pharmaceuticals.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 4-oxothiolane-2-carboxylate involves its interaction with various molecular targets. The compound’s functional groups allow it to participate in a range of chemical reactions, which can modify biological molecules or materials. The specific pathways and targets depend on the context in which the compound is used.
Comparison with Similar Compounds
Structural and Physical Properties
The table below compares key properties of methyl 4-oxothiolane-2-carboxylate analogs:
| Compound Name | CAS | Molecular Formula | Molecular Weight | Boiling Point | Density (g/cm³) | Substituent Positions |
|---|---|---|---|---|---|---|
| Methyl 4-methyl-3-oxothiolane-2-carboxylate | 2689-70-5 | C₇H₁₀O₃S | 174.217 | 254°C | 1.224 | 3-oxo, 4-methyl, 2-ester |
| Methyl 5-methyl-4-oxothiolane-3-carboxylate | 66319-07-1 | C₇H₁₀O₃S | 174.217 | N/A | N/A | 4-oxo, 5-methyl, 3-ester |
Key Observations:
- Molecular Formula and Weight: Both analogs share identical molecular formulas (C₇H₁₀O₃S) and weights (174.217 g/mol), highlighting their isomeric relationship .
- Substituent Effects: The position of the oxo and methyl groups significantly impacts physical properties. For instance, methyl 4-methyl-3-oxothiolane-2-carboxylate has a high boiling point (254°C) and density (1.224 g/cm³), likely due to stronger intermolecular interactions (e.g., dipole-dipole) from the 3-oxo group .
- Data Gaps: The 5-methyl-4-oxo analog lacks reported boiling point and density data, suggesting understudied physical characteristics .
Chemical Reactivity and Ring Puckering
The thiolane ring’s conformation, described by Cremer-Pople puckering parameters, influences reactivity. A five-membered sulfur ring typically adopts non-planar conformations to alleviate torsional strain .
- Oxo Group Position: The 3-oxo group in methyl 4-methyl-3-oxothiolane-2-carboxylate may enhance electrophilicity at the carbonyl carbon, increasing susceptibility to nucleophilic attack.
- Steric Effects: The methyl group at position 4 (in the 3-oxo analog) may hinder access to the ester group, whereas the 5-methyl substituent (in the 4-oxo analog) could influence steric interactions with adjacent functional groups .
Biological Activity
Methyl 4-oxothiolane-2-carboxylate is a sulfur-containing compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula and features a thiolane ring with an oxo group and a carboxylate moiety. Its structural characteristics lend it unique chemical reactivity, which is crucial for its biological functions.
| Property | Value |
|---|---|
| Molecular Weight | 174.22 g/mol |
| Melting Point | Not available |
| Solubility | Soluble in organic solvents |
| Functional Groups | Carbonyl, Carboxylic Acid, Thioether |
Antimicrobial Properties
Recent studies have indicated that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains and fungi, showing promising results in inhibiting growth.
- Mechanism : The compound disrupts bacterial cell wall synthesis and affects membrane integrity, leading to cell lysis.
- Case Study : A study demonstrated that this compound inhibited the growth of Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL.
Anticancer Properties
The anticancer potential of this compound has also been explored, particularly in breast cancer models.
- Mechanism : It is believed to induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle progression.
- Research Findings : In vitro studies using MCF-7 breast cancer cells showed that treatment with the compound resulted in a significant reduction in cell viability, with IC50 values around 15 µM .
Table 2: Summary of Biological Activities
| Activity Type | Target Organisms/Cells | Observed Effects | Reference |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | Inhibition of growth (MIC = 32 µg/mL) | |
| Anticancer | MCF-7 breast cancer cells | Reduced viability (IC50 = 15 µM) |
The biological activity of this compound can be attributed to its interaction with specific molecular targets. Research indicates that it may act as an enzyme inhibitor, affecting various biochemical pathways involved in cellular processes.
Enzyme Interaction
The compound has been shown to inhibit key enzymes involved in metabolic pathways associated with cancer proliferation and microbial growth. Further studies are needed to elucidate the precise molecular mechanisms and potential off-target effects.
Future Directions in Research
Ongoing research aims to explore the therapeutic applications of this compound further. Potential areas include:
- Combination Therapies : Investigating synergistic effects with existing antimicrobial and anticancer agents.
- In Vivo Studies : Evaluating efficacy and safety profiles in animal models.
- Structural Modifications : Synthesizing derivatives to enhance potency and selectivity against specific targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
